3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine
Overview
Description
3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine is a heterocyclic compound that features a triazine ring fused with pyridine and phenyl groups
Mechanism of Action
Target of Action
The primary target of the compound 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine is nickel (II) thiocyanate . The compound forms a 2p–3d–2p heterospin triad with nickel (II) thiocyanate . This interaction is crucial for the compound’s function and its effects on biochemical pathways.
Mode of Action
The compound interacts with its target through orbital overlaps of the radical π* and nickel (II) 3d x2−y2 /3d z2 orbitals . The torsion angles around Ni–O–N–C 2py are 26.8 (4) and 27.3 (4)° at 400 K, indicating appreciable orbital overlaps . This interaction leads to changes in the compound’s structure and function.
Biochemical Pathways
The compound’s interaction with its target affects the spin-transition and structural transformation of the molecule . In a low-temperature region, the torsion was enhanced, and the space group changed to monoclinic P 2 1 / c with a doubled asymmetric unit volume
Result of Action
The compound’s interaction with its target results in a spin transition . A van’t Hoff analysis suggests a spin transition at T1/2 = 530 (20) K . Density functional theory calculation reproduced ground Stotal = 0 with singlet-triplet gaps of 910 and 1263 K for the 140 K structure, and the gap was reduced to 297 K at 400 K . Consequently, the present compound can be considered as an incomplete spin-crossover material, as a result of T1/2 located above the experimental temperature window .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . For instance, the compound’s torsion angles and spin transition are affected by changes in temperature . This suggests that the compound’s action could be modulated by controlling the environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as oxidoreductases and transferases, influencing their activity through binding interactions. The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression in a controlled manner. At high doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce functional groups into the compound, facilitating its further breakdown and excretion. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions are critical for understanding the compound’s pharmacokinetics and its impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound within tissues can influence its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine typically involves the reaction of 2-aminopyridine with benzaldehyde derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, which facilitates the formation of the triazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the phenyl or pyridyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acetic acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-pyridyl-5,6-dihydro-1,2,4-triazoloquinazoline: Shares a similar triazine structure but with additional quinazoline moieties.
2-Phenyl-4,6-dipyridyl-1,3,5-triazine: Another triazine derivative with different substituents.
Uniqueness
3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine is unique due to its specific combination of phenyl and pyridyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with other molecules or materials .
Properties
IUPAC Name |
5-phenyl-3-(5-phenylpyridin-2-yl)-1,2,4-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-12-18(21-13-17)20-23-19(14-22-24-20)16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVPWRTVQHPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=NC(=CN=N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.